molecular formula C13H14O4 B6274116 rac-(2'R,4S)-6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid CAS No. 1807941-22-5

rac-(2'R,4S)-6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid

Cat. No.: B6274116
CAS No.: 1807941-22-5
M. Wt: 234.2
InChI Key:
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Description

The compound rac-(2'R,4S)-6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid is a spirocyclic organic molecule characterized by its unique structural features. This compound belongs to a class of molecules known for their applications in various scientific research fields, including chemistry, biology, medicine, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2'R,4S)-6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid typically involves a series of steps starting from commercially available starting materials. The key steps often include:

  • Formation of the Benzopyran Ring: : The initial step involves the construction of the benzopyran ring system, which can be achieved through a cyclization reaction of an appropriate precursor.

  • Spirocyclization: : The formation of the spirocyclic structure is typically accomplished through a spirocyclization reaction, often involving the use of a cyclopropane moiety.

  • Functional Group Modifications:

Industrial Production Methods

While the synthetic route in a laboratory setting can be highly controlled, industrial production may involve optimizations for scalability and efficiency. This could include the use of continuous flow reactors, optimized catalysts, and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions may be used to reduce certain functional groups within the molecule.

  • Substitution: : The benzopyran ring and the cyclopropane moiety provide sites for various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Common reducing agents include sodium borohydride and lithium aluminium hydride.

  • Substitution: : Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products from these reactions can vary but typically include derivatives that maintain the core spirocyclic structure while introducing or modifying functional groups such as hydroxyl, alkyl, or aryl substituents.

Scientific Research Applications

Chemistry

  • Catalysis: : This compound can serve as a ligand in catalysis, providing unique steric and electronic environments for various catalytic processes.

  • Material Science: : Its spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and optical properties.

Biology

  • Drug Discovery: : It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors due to its unique structural features.

  • Biochemical Probes: : It can be used in the design of probes to study biochemical pathways and interactions.

Medicine

  • Therapeutic Agents: : Potential for development into therapeutic agents for diseases where modulation of specific molecular targets is beneficial.

Industry

  • Polymer Chemistry: : It can be used in the synthesis of polymers with specific characteristics, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a unique binding motif that can modulate the activity of these targets. Pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1-benzopyran-4,1'-cyclopentane]-2'-carboxylic acid: : Similar in structure but with a cyclopentane moiety.

  • Spiro[1-benzopyran-4,1'-cyclohexane]-2'-carboxylic acid: : Another analog with a cyclohexane ring.

Uniqueness

The uniqueness of rac-(2'R,4S)-6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid lies in its specific stereochemistry and functional group arrangement, which provide distinct reactivity and interaction profiles compared to its analogs

Properties

CAS No.

1807941-22-5

Molecular Formula

C13H14O4

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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